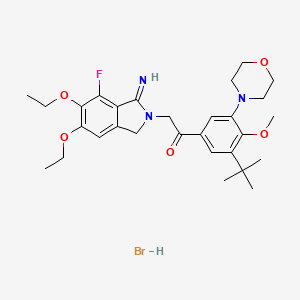

Atopaxar hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Atopaxar hydrobromide is a novel chemical compound that functions as a specific inhibitor of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway plays a crucial role in regulating immunity, cell division, cell death, and tumor formation. This compound has shown potential in selectively inducing apoptosis in cancer cells with constitutively activated STAT3, making it a promising candidate for cancer treatment .

準備方法

The synthesis of Atopaxar hydrobromide involves multiple steps, starting with the condensation of aldehyde with 2-aminobenzylalcohol, followed by reaction with in situ formed tosylamine to afford the imine intermediate. The final product is obtained through further chemical transformations and purification processes . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Atopaxar hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Pharmacological Mechanism

Atopaxar acts by inhibiting thrombin-mediated platelet activation through the blockade of PAR-1 receptors. This mechanism is particularly relevant in the context of atherothrombotic diseases, where excessive platelet activation contributes to thrombus formation and cardiovascular events. The compound has demonstrated significant inhibition of thrombin receptor-activating peptides (TRAP) and thrombin-induced platelet aggregation in preclinical studies, making it a promising candidate for antiplatelet therapy .

Cardiovascular Diseases

Atopaxar has been primarily investigated for its efficacy in treating acute coronary syndromes (ACS) and coronary artery disease (CAD). Clinical trials have shown that Atopaxar can effectively reduce platelet aggregation without significantly increasing the risk of bleeding, a common concern with antiplatelet therapies .

Key Clinical Trials:

- Phase II Studies: These studies evaluated the safety and efficacy of Atopaxar in patients with ACS and CAD. Doses ranging from 50 mg to 200 mg were administered orally, with results indicating significant platelet inhibition while maintaining an acceptable safety profile .

| Study Type | Population | Dose (mg) | Duration | Results |

|---|---|---|---|---|

| Phase II | ACS patients | 50, 100, 200 | 12 weeks | Significant platelet inhibition; no increase in clinically significant bleeding |

| Phase II | CAD patients | 50, 100, 200 | 24 weeks | Similar results as ACS patients |

Cancer Treatment

Recent studies have explored Atopaxar's potential as a therapeutic agent in oncology. It has been identified as a selective inhibitor of JAK1 and JAK2 pathways, which are crucial in cancer cell proliferation and survival. Research indicates that Atopaxar can induce apoptosis in cancer cells with activated JAK-STAT signaling pathways, suggesting its utility as an adjunct treatment for certain malignancies .

Mechanism of Action in Cancer:

- Induces G1 phase cell cycle arrest.

- Inhibits tumor cell growth both in vitro and in vivo.

Safety Profile

The safety profile of Atopaxar has been assessed in various clinical trials. The most common adverse event reported was bleeding; however, this was generally manageable and did not lead to significant complications compared to existing therapies .

| Adverse Event | Incidence (%) | Comments |

|---|---|---|

| Bleeding | 1.61 | Mostly manageable; higher rates at higher doses |

作用機序

Atopaxar hydrobromide exerts its effects by specifically inhibiting the JAK-STAT3 signaling pathway. It blocks the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus. This inhibition leads to the downregulation of target genes involved in cell cycle progression and apoptosis, ultimately inducing cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include JAK1, JAK2, and STAT3 .

類似化合物との比較

Atopaxar hydrobromide is unique compared to other similar compounds due to its specific inhibition of the JAK-STAT3 pathway. Similar compounds include:

Ruxolitinib: A JAK1 and JAK2 inhibitor used for the treatment of myelofibrosis and polycythemia vera.

Tofacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis and psoriatic arthritis.

Baricitinib: Another JAK inhibitor used for the treatment of rheumatoid arthritis.

While these compounds also target the JAK-STAT pathway, this compound is distinct in its selective inhibition of STAT3 and its potential application in cancer treatment .

特性

CAS番号 |

474544-83-7 |

|---|---|

分子式 |

C29H39ClFN3O5 |

分子量 |

564.1 g/mol |

IUPAC名 |

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrochloride |

InChI |

InChI=1S/C29H38FN3O5.ClH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H |

InChIキー |

DUUYZYAKJMJYJV-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br |

正規SMILES |

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Atopaxar hydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。